molecular formula C37H57N13O9 B1636975 Pyr-Arg-Thr-Lys-Arg-AMC CAS No. 155575-02-3

Pyr-Arg-Thr-Lys-Arg-AMC

Numéro de catalogue B1636975
Numéro CAS: 155575-02-3
Poids moléculaire: 827.9 g/mol
Clé InChI: ZJRJBAKJWMHKFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pyr-Arg-Thr-Lys-Arg-AMC is a fluorogenic substrate that is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . It is also cleaved by proprotein convertase 4 and is an excellent substrate for flavivirin . This AMC-tagged decapeptide is selectively cleaved by proteases including trypsin and thrombin .


Synthesis Analysis

The Pyr-Arg-Thr-Lys-Arg peptide was synthesized using Fmoc chemistry on aryl-hydrazine resin in a continuous flow system peptide synthesizer .


Molecular Structure Analysis

The molecular weight of Pyr-Arg-Thr-Lys-Arg-AMC is 827.94 and its sum formula is C₃₇H₅₇N₁₃O₉ .


Chemical Reactions Analysis

The fluorogenic substrate pERTKR-AMC is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . As a calcium-dependent serine protease associated with Golgi membranes, furin is responsible for the secretory processing of precursor proteins at paired basic residues .


Physical And Chemical Properties Analysis

The salt form of Pyr-Arg-Thr-Lys-Arg-AMC is Trifluoroacetate . It has a molecular weight of 827.94 and a sum formula of C₃₇H₅₇N₁₃O₉ . It should be stored at a temperature below -15°C .

Applications De Recherche Scientifique

Nuclear Location Signaling

  • Nuclear Localization Sequences (NLS) : Amino acid sequences similar to Pyr-Arg-Thr-Lys-Arg-AMC play a crucial role in signaling for nuclear localization. Kalderon et al. (1984) demonstrated that a short sequence, including Lys-128, is essential for the nuclear accumulation of certain proteins, acting as an autonomous signal for nuclear localization (Kalderon et al., 1984).

Protein-RNA Interaction

  • Bacillus subtilis PyrR Protein : Savacool and Switzer (2002) investigated the role of specific amino acids in the binding of RNA by the Bacillus subtilis PyrR protein, highlighting the importance of sequences that include Arg and Lys for RNA binding (Savacool & Switzer, 2002).

Advanced Glycation Endproducts Analysis

  • AGEs in Food : Zhang et al. (2011) developed a method for analyzing advanced glycation endproducts (AGEs) in food, including compounds with Pyr and Arg, underlining the importance of these sequences in food chemistry (Zhang et al., 2011).

Antimalarial Drug Resistance

  • Malarial Parasites : Kongsaeree et al. (2005) studied the structure of dihydrofolate reductase from Plasmodium vivax, highlighting the role of Pyr and Arg in antimalarial drug resistance (Kongsaeree et al., 2005).

DNA Photodamage

  • Pyrimidine Dimerization in DNA : Cuquerella et al. (2011) discussed the process of pyrimidine (Pyr) dimerization in DNA, a significant factor in DNA photodamage, highlighting the role of Pyr sequences in this context (Cuquerella et al., 2011).

Protein Toxins

  • Pyrularia pubera Toxin : Vernon et al. (1985) identified and sequenced a cytotoxic protein from Pyrularia pubera, which includes sequences like Lys-Ser-Cys-Arg, demonstrating the significance of these sequences in protein toxins (Vernon et al., 1985).

DNA Repair Mechanisms

  • DNA Photolyase Structure and Function : Sancar (1994) explored the structure and function of DNA photolyase, a key enzyme in repairing pyrimidine dimers (Pyr<>Pyr) in DNA, underlining the significance of Pyr sequences in DNA repair mechanisms (Sancar, 1994).

Genetic Mutagenesis Studies

  • Mutations in Neurospora : Reissig (1963) conducted studies on forward mutations at the pyr locus in Neurospora, providing insights into the role ofPyrimidine sequences in genetic mutagenesis (Reissig, 1963).

Peptide-based Therapeutics

  • Insect Neuropeptide Activity : Nachman et al. (1991) designed and analyzed a cyclic analog of pyrokinins, insect neuropeptides with sequences like Thr-Pro-Arg, to understand their biological activity, highlighting the therapeutic potential of peptides with similar sequences (Nachman et al., 1991).

DNA Binding Enzymes

  • DNA Polymerase I (Klenow Fragment) : Astatke, Grindley, and Joyce (1995) investigated amino acid residues, including Arg and Lys, that interact with deoxynucleoside triphosphate in DNA Polymerase I, emphasizing the role of these sequences in DNA replication and repair processes (Astatke, Grindley & Joyce, 1995).

Protein Glycation in Dairy Products

  • Protein Damage Evaluation : Hegele et al. (2008) developed a method to determine Lys, CML, and Pyr in dairy products, which helps in assessing protein glycation and damage in food products (Hegele et al., 2008).

Hemolytic Anemia Research

  • Pyruvate Kinase L Gene Mutations : Lenzner et al. (1994) sequenced the introns of the human L-type pyruvate kinase gene and identified mutations leading to hereditary hemolytic anemia, providing insights into the role of Pyr sequences in metabolic disorders (Lenzner et al., 1994).

Peptide Metabolizing Enzymes

  • Metabolism of Pyruvylated Peptides : Yoshioka et al. (2016) identified an enzyme, APEH, which metabolizes pyruvyl-amidated peptides, shedding light on the metabolic pathways involving Pyr sequences (Yoshioka et al., 2016).

Pyrrole Synthesis

  • Solid-Phase Synthesis of Pyrrole Derivatives : Jad et al. (2018) described a solid-phase multicomponent reaction using Lys as a nitrogen donor to synthesize pyrrole derivatives, highlighting the chemical synthesis applications of sequences like Lys (Jad et al., 2018).

Amino Acid Detection

  • Fluorescent Probe for Arginine and Lysine : Zhang et al. (2018) developed a polydiacetylenes-based colorimetric and fluorescent probe for detecting essential amino acids Arg and Lys, demonstrating the importance of these amino acids in biological processes (Zhang et al., 2018).

Mécanisme D'action

The substrate pERTKR-AMC is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . Furin is a calcium-dependent serine protease associated with Golgi membranes and is responsible for the secretory processing of precursor proteins at paired basic residues .

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use .

Orientations Futures

The fluorogenic substrate pERTKR-AMC is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . This suggests that it could be used in future research to study the activity of furin and other similar proteases. Additionally, it could be used to assess the efficacy of enzyme inhibitors .

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H57N13O9/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44)/t20-,23+,24+,25+,26+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRJBAKJWMHKFK-URVADDRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H57N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

827.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyr-Arg-Thr-Lys-Arg-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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